Cas no 159925-41-4 (8-Bromo-6-isopropylquinoline)

8-Bromo-6-isopropylquinoline is a halogenated quinoline derivative characterized by the presence of a bromine atom at the 8-position and an isopropyl group at the 6-position of the quinoline scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the isopropyl group contributes to steric and electronic modulation. Its well-defined structure and stability under various reaction conditions make it a valuable building block for constructing complex heterocyclic systems. The compound is typically handled under inert conditions due to its sensitivity to light and moisture.
8-Bromo-6-isopropylquinoline structure
8-Bromo-6-isopropylquinoline structure
Product Name:8-Bromo-6-isopropylquinoline
CAS No:159925-41-4
MF:C12H12BrN
MW:250.134382247925
CID:1339472
PubChem ID:21865555
Update Time:2025-05-25

8-Bromo-6-isopropylquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 8-bromo-6-(1-methylethyl)-
    • 8-bromo-6-propan-2-ylquinoline
    • BOCLLRYLXAGRDJ-UHFFFAOYSA-N
    • SCHEMBL1065843
    • 8-bromo-6-isopropylquinoline
    • 159925-41-4
    • DA-09713
    • 6-isopropyl-8-Bromoquinoline
    • 8-Bromo-6-(propan-2-yl)quinoline
    • 8-bromo-6-isopropyl-quinoline
    • DTXSID00619070
    • 8-Bromo-6-isopropylquinoline
    • Inchi: 1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3
    • InChI Key: BOCLLRYLXAGRDJ-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=CN=2)C=C(C=1)C(C)C

Computed Properties

  • Exact Mass: 249.01536
  • Monoisotopic Mass: 249.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

8-Bromo-6-isopropylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B732790-2.5mg
8-Bromo-6-isopropylquinoline
159925-41-4
2.5mg
$ 50.00 2022-06-06
TRC
B732790-5mg
8-Bromo-6-isopropylquinoline
159925-41-4
5mg
$ 65.00 2022-06-06
TRC
B732790-25mg
8-Bromo-6-isopropylquinoline
159925-41-4
25mg
$ 160.00 2022-06-06

8-Bromo-6-isopropylquinoline Related Literature

Additional information on 8-Bromo-6-isopropylquinoline

Comprehensive Overview of 8-Bromo-6-isopropylquinoline (CAS No. 159925-41-4): Properties, Applications, and Industry Insights

8-Bromo-6-isopropylquinoline (CAS No. 159925-41-4) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, characterized by a bromine atom at the 8-position and an isopropyl group at the 6-position of the quinoline backbone, serves as a versatile intermediate in organic synthesis. Its molecular formula, C12H12BrN, and molecular weight of 250.14 g/mol make it a valuable building block for designing complex molecules.

The growing interest in quinoline-based compounds stems from their broad applicability in drug discovery, particularly in the development of antimalarial, anticancer, and antimicrobial agents. Researchers frequently search for terms like "8-Bromo-6-isopropylquinoline synthesis" or "CAS 159925-41-4 applications," reflecting the demand for detailed technical data. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in targeted therapy development.

From a chemical perspective, 8-Bromo-6-isopropylquinoline exhibits notable stability under standard conditions, with a melting point range of 98-102°C. Its lipophilic nature (LogP ≈ 3.2) makes it particularly useful in medicinal chemistry for improving membrane permeability. The bromine substituent offers excellent reactivity for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are frequently employed in API manufacturing.

In material science, this compound has shown promise as a precursor for organic semiconductors. The quinoline core contributes to π-conjugation, while the bromine atom facilitates polymerization via metal-catalyzed reactions. Industry reports indicate rising searches for "halogenated quinoline electronic properties" as researchers explore alternatives to traditional silicon-based materials.

Quality control of CAS 159925-41-4 typically involves HPLC purity analysis (>98%) and characterization by 1H/13C NMR spectroscopy. Storage recommendations include protection from light at 2-8°C under inert atmosphere to prevent degradation. These specifications are crucial for researchers investigating "8-Bromo-6-isopropylquinoline stability" or "quinoline derivative handling."

The compound's safety profile has been extensively documented, with standard laboratory precautions (gloves, goggles) being sufficient for handling. Unlike some reactive bromo-compounds, 8-Bromo-6-isopropylquinoline demonstrates moderate reactivity, making it suitable for diverse experimental conditions. This characteristic has led to increased adoption in high-throughput screening platforms.

Market analysis reveals growing demand for functionalized quinolines in Asia-Pacific research centers, particularly for antiviral drug development. Patent landscapes show 12% annual growth in filings referencing 159925-41-4, with major applications in kinase inhibitor design. Such trends align with frequent search queries about "quinoline scaffolds in drug discovery" and "brominated heterocycles price trends."

Environmental considerations for 8-Bromo-6-isopropylquinoline include proper waste disposal through halogenated organic waste streams. Recent green chemistry initiatives have developed catalytic methods for its synthesis, reducing heavy metal byproducts. These advancements respond to growing researcher interest in "sustainable heterocycle synthesis" and "eco-friendly bromination methods."

In analytical applications, this compound serves as a useful standard for method development in LC-MS systems. Its distinct UV-Vis absorption profile (λmax 254 nm, 310 nm) makes it ideal for chromatography calibration. Laboratory professionals often search for "quinoline UV spectra databases" and "HPLC method development for brominated compounds."

Future research directions for 8-Bromo-6-isopropylquinoline include exploration in photoredox catalysis and as a ligand in transition metal complexes. The compound's structural flexibility allows for numerous derivatives, addressing current needs in "tailored quinoline pharmacophores" and "multifunctional heterocyclic building blocks." Continuous innovation ensures its relevance across chemical disciplines.

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